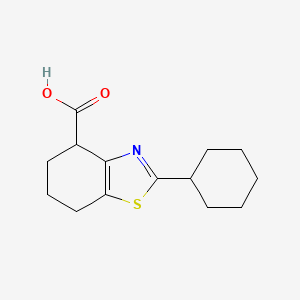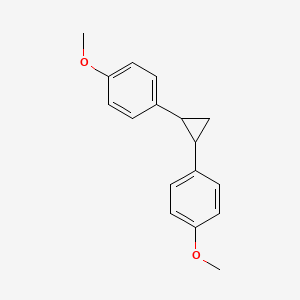
Benzene, 1,1'-(1,2-cyclopropanediyl)bis[4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-(1,2-cyclopropanediyl)bis[4-methoxy-] is an organic compound with the molecular formula C₁₇H₁₈O₂ and a molecular weight of 254.324 g/mol It is characterized by the presence of a cyclopropane ring flanked by two benzene rings, each substituted with a methoxy group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1,2-cyclopropanediyl)bis[4-methoxy-] typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-methoxybenzyl chloride with a cyclopropane derivative under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,1’-(1,2-cyclopropanediyl)bis[4-methoxy-] undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyclopropane ring can be reduced to form a more stable cyclopentane derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of brominated or nitrated derivatives of the benzene rings.
Applications De Recherche Scientifique
Benzene, 1,1’-(1,2-cyclopropanediyl)bis[4-methoxy-] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-(1,2-cyclopropanediyl)bis[4-methoxy-] involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the cyclopropane ring play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Diphenylcyclopropane: Similar structure but lacks methoxy groups.
Benzene, 1,1’-(1,2-cyclopropanediyl)bis[4-(phenylmethoxy)-]: Similar structure with phenylmethoxy substituents instead of methoxy groups.
Uniqueness
Benzene, 1,1’-(1,2-cyclopropanediyl)bis[4-methoxy-] is unique due to the presence of methoxy groups, which enhance its solubility and reactivity. The cyclopropane ring imparts rigidity to the molecule, influencing its chemical behavior and interactions with other compounds .
Propriétés
Numéro CAS |
3718-51-2 |
|---|---|
Formule moléculaire |
C17H18O2 |
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
1-methoxy-4-[2-(4-methoxyphenyl)cyclopropyl]benzene |
InChI |
InChI=1S/C17H18O2/c1-18-14-7-3-12(4-8-14)16-11-17(16)13-5-9-15(19-2)10-6-13/h3-10,16-17H,11H2,1-2H3 |
Clé InChI |
YTFKRSWDEPYBKW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2CC2C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl N-[1-[[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B14170857.png)
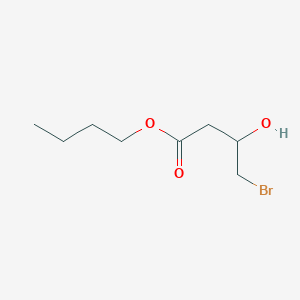
![N-[3-(2-fluorophenyl)-1-methyl-4-oxoquinolin-2-yl]-2-methylpropanamide](/img/structure/B14170872.png)
![Ethyl (2Z)-2-[(2,6-difluorobenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B14170878.png)
![3-(1-Methyl-1H-pyrazol-4-yl)-5-pentyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14170882.png)
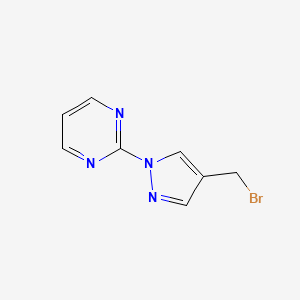
![6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-methyl-N,N-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B14170893.png)
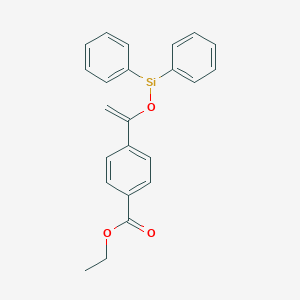
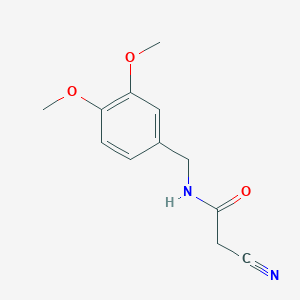
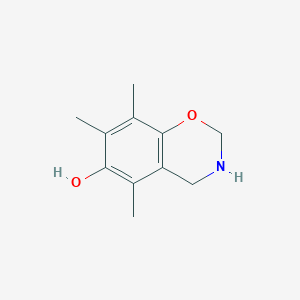
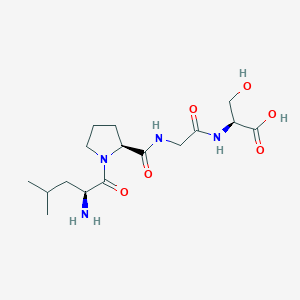
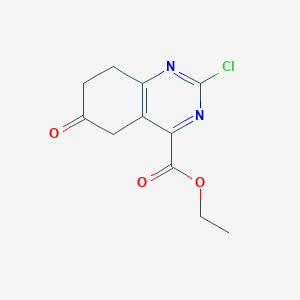
![3-[(2-furylmethylene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B14170961.png)
